molecular formula C7H7BrO3 B3181423 2-(4-Bromofuran-2-yl)-1,3-dioxolane CAS No. 83953-42-8

2-(4-Bromofuran-2-yl)-1,3-dioxolane

Cat. No.: B3181423
CAS No.: 83953-42-8
M. Wt: 219.03 g/mol
InChI Key: YCMUCDYHDNYGOS-UHFFFAOYSA-N
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Description

2-(4-Bromofuran-2-yl)-1,3-dioxolane is a synthetic organic compound that features a brominated furan ring fused with a dioxolane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromofuran-2-yl)-1,3-dioxolane typically involves the bromination of furan derivatives followed by the formation of the dioxolane ring. One common method includes the bromination of furan using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The resulting bromofuran is then reacted with ethylene glycol in the presence of an acid catalyst to form the dioxolane ring .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves continuous flow reactors to ensure efficient mixing and reaction control, which enhances yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromofuran-2-yl)-1,3-dioxolane undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The furan ring can be oxidized to form furanones.

    Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products Formed

    Substitution: Formation of azido or thiocyanato derivatives.

    Oxidation: Formation of furanone derivatives.

    Reduction: Formation of hydrogenated furan derivatives.

Scientific Research Applications

2-(4-Bromofuran-2-yl)-1,3-dioxolane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Bromofuran-2-yl)-1,3-dioxolane involves its interaction with specific molecular targets. The bromine atom and the dioxolane ring contribute to its reactivity and binding affinity. The compound can interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Bromofuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
  • (4-Bromofuran-2-yl)methanamine hydrochloride
  • 2-(4-Bromofuran-2-yl)-2-oxoacetic acid

Uniqueness

2-(4-Bromofuran-2-yl)-1,3-dioxolane is unique due to its combination of a brominated furan ring and a dioxolane moiety. This structure imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds.

Properties

IUPAC Name

2-(4-bromofuran-2-yl)-1,3-dioxolane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrO3/c8-5-3-6(11-4-5)7-9-1-2-10-7/h3-4,7H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCMUCDYHDNYGOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)C2=CC(=CO2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A benzene (58 mL) solution of 4-bromo-2-thiophene carboxaldehyde (10.14 g 57.95 mmol), ethylene glycol (9.70 mL, 173.85 mmol) and p-toluenesulfonic acid monohydrate (1.10 g, 5.79 mmol) was refluxed with azeotropic removal of H2O for 6 h and then cooled to ambient temperature. The reaction mixture was diluted with Et2O and the organics were washed with sat'd NaHCO3, brine and then dried (MgSO4), filtered and concentrated. Chromatography on silica gel using 95:5 Hexanes:EtOAc eluted the product to provide the title compound upon concentration as a yellow oil (12.69 g 100% yield): 1H NMR (CDCl3, 400 MHz) δ 7.45 (s, 1H), 6.52 (s, 1H), 5.92 (s, 1H), 4.17–4.00 (m, 4H).
Quantity
58 mL
Type
reactant
Reaction Step One
Quantity
10.14 g
Type
reactant
Reaction Step One
Quantity
9.7 mL
Type
reactant
Reaction Step One
Quantity
1.1 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
100%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(4-Bromofuran-2-yl)-1,3-dioxolane
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2-(4-Bromofuran-2-yl)-1,3-dioxolane

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